N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide - 1396801-28-7

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Catalog Number: EVT-2783885
CAS Number: 1396801-28-7
Molecular Formula: C16H13BrFN3OS
Molecular Weight: 394.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-N-(3-(2-Fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidine-5-ylmethyl)acetamide (Compound 7) []

Compound Description: This compound is a novel oxazolidinone identified as a potent anti-mycobacterial agent. In vitro studies demonstrated its effectiveness against both H37Rv and clinical Mycobacterial isolates, exhibiting tenfold higher potency than the known anti-mycobacterial agent linezolid. []

2. 2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (Series 6a-h) []

Compound Description: This series represents a group of novel thiazole derivatives synthesized and evaluated for anticancer activity. Several compounds within this series, specifically 6a-c, 6e,f (where R represents various chlorine substitutions on the benzyl group), exhibited promising activity against melanoma cell lines. []

3. 2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide Ethanol Disolvate []

4. N-(Cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13) [, ]

Compound Description: Identified through high-throughput screening, this compound acts as an NR1/NR2A receptor antagonist with micromolar potency. [, ] It selectively targets the NR1/NR2A receptor subtype over NR1/NR2B, making it a valuable tool for investigating the role of NR2A subunits in physiological and pathological conditions. [, ]

5. 3-Chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (Compound 1) [, ]

Compound Description: This sulfonamide derivative, identified through high-throughput screening, demonstrates potent antagonistic activity against the NR1/NR2A receptor subtype. Notably, it exhibits submicromolar potency and a high degree of selectivity over NR1/NR2B receptors. [, ] These characteristics position this compound as a valuable pharmacological tool for elucidating the specific roles of NR2A-containing NMDARs.

6. N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) [, ]

Compound Description: Dabrafenib is a known B-Raf inhibitor. [, ]

7. N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide (Trametinib) [, ]

Compound Description: Trametinib is a MEK inhibitor. [, ]

8. 2-(5-Cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide (Series 4a-n) []

9. 2-Imino-3-(6-substituted benzo[d]thiazol-2-yl)-5-(4-(un)substituted arylidenyl)thiazolidin-4-one (Series 6a-n) []

Compound Description: This series comprises benzothiazole derivatives incorporating a 2-imino-thiazolidin-4-one moiety and exhibited notable antibacterial and antifungal activities. [] These compounds, along with series 7a-f, demonstrated stronger activity profiles compared to the dihydropyrimidinone series (4a-n). []

10. 3-(6-Substitutedbenzo[d]thiazol-2-yl)-2-((N,N-disubstituted aminomethyl)imino)thiazolidin-4-one (Series 7a-f) []

Compound Description: This series includes benzothiazole derivatives containing a thiazolidin-4-one moiety. The most active compounds in this series, 7c, 7d, 7e, and 7f, showed promising antifungal activity, particularly against two pathogenic Candida isolates, with potencies comparable to fluconazole. []

11. 2-Cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide Derivatives (Series 2-24) []

Compound Description: This series comprises quinoline-based acrylamide derivatives explored for their anti-breast cancer activity against the MCF7 cell line. Several compounds within this series demonstrated potent cytotoxic activity, with some exhibiting even greater potency than the reference drug, doxorubicin. []

12. 8-Dicyclopropylmethyl-1-11C-methyl-3-propylxanthine (11C-MPDX) []

Compound Description: This compound is a radiolabeled PET tracer used to measure adenosine A1 receptor occupancy. 11C-MPDX exhibits paradoxical binding behavior in the presence of agonists, suggesting it might act as an inverse agonist at A1 receptors. []

13. 2-(3-Mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)-N1-[(1E)-substituted phenylmethylene)acetohydrazide (Schiff Bases, Series 11a1-a6-11d1-d6) []

Compound Description: This series comprises triazole derivatives prepared and characterized as part of a study focused on synthesizing and evaluating 5-membered heterocyclic derivatives for anticonvulsant and CNS depressant activities. []

14. 2-(3-Mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)acetamides (Series 12a1-a3-12d1-d3) []

Compound Description: This series consists of triazole derivatives designed and synthesized as part of a study focused on exploring structure-activity relationships of triazole-containing compounds for potential anticonvulsant and CNS depressant activities. []

Properties

CAS Number

1396801-28-7

Product Name

N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

IUPAC Name

N-(3-bromophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide

Molecular Formula

C16H13BrFN3OS

Molecular Weight

394.26

InChI

InChI=1S/C16H13BrFN3OS/c1-21(9-14(22)19-11-5-2-4-10(17)8-11)16-20-15-12(18)6-3-7-13(15)23-16/h2-8H,9H2,1H3,(H,19,22)

InChI Key

HHUCKPRAUOWEJS-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)Br)C2=NC3=C(C=CC=C3S2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.